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Compound of Interest

Compound Name: Methionylphenylalanine

CAS No.: 14492-14-9

Cat. No.: B079014 Get Quote

Executive Summary & Rationale
This guide details the fabrication and application of Fmoc-Methionylphenylalanine (Fmoc-

Met-Phe-OH or Fmoc-MF) hydrogels.[1] While phenylalanine-based dipeptides (like Fmoc-FF)

are ubiquitous in tissue engineering, Fmoc-MF introduces a critical functional advantage: the

thioether moiety of the methionine side chain.

Why Fmoc-MF?

Oxidation Responsiveness: The methionine sulfur atom acts as a chemical switch.[2] Upon

exposure to Reactive Oxygen Species (ROS) such as hydrogen peroxide (

), the hydrophobic thioether (

) oxidizes to a hydrophilic sulfoxide (

) or sulfone (

). This phase transition disrupts the self-assembled network, triggering cargo release
specifically in oxidative environments (e.g., tumor microenvironments or inflammation sites).

Tunable Mechanics: The interplay between
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-

stacking (Fmoc/Phenylalanine) and Sulfur-Aromatic interactions provides tunable stiffness (

) comparable to soft tissue (1–10 kPa).

Material Science & Assembly Mechanism
The Assembly Workflow
Fmoc-MF monomers self-assemble into nanofibrous networks driven by three non-covalent

forces:

-

Stacking: Occurs between the fluorenyl rings and the phenylalanine side chains.

Hydrogen Bonding: Stabilizes the peptide backbone into

-sheet-like structures.

Sulfur-Aromatic Interactions: A specific stabilizing force between the Met sulfur and the Phe

aromatic ring, unique to this sequence.[3]

Visualization of Assembly & Release Logic
The following diagram illustrates the transition from monomer to hydrogel and the subsequent

ROS-triggered disassembly.
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Figure 1: Workflow depicting the self-assembly of Fmoc-MF and the oxidation-dependent

disassembly mechanism.

Experimental Protocols
Materials Required[4]

Peptide: Fmoc-Met-Phe-OH (High purity >98%).

Solvents: Dimethyl sulfoxide (DMSO) or 0.5 M NaOH.

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

Trigger: Glucono-

-lactone (GdL) for homogeneous acidification.

Oxidant (for validation): Hydrogen Peroxide (

, 30%).

Protocol A: Hydrogel Fabrication (Solvent-Switch
Method)
Best for encapsulating hydrophobic drugs.

Stock Preparation: Dissolve Fmoc-MF powder in DMSO to a concentration of 100 mg/mL.

Vortex until clear.

Aqueous Phase Prep: Prepare water or PBS containing the drug payload.

Triggering:

Pipette the aqueous phase (950

L) into a glass vial.

Add the DMSO-peptide stock (50

L) to the aqueous phase.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Final Concentration: 5 mg/mL (0.5 wt%).

Note: The sudden change in solvent polarity triggers instantaneous self-assembly.

Maturation: Allow the gel to rest undisturbed for 2 hours at room temperature.

Protocol B: Homogeneous pH-Switch (GdL Method)
Best for sensitive proteins/cells requiring physiological pH.

Alkaline Dissolution: Suspend Fmoc-MF (10 mg) in 800

L of ultrapure water. Add 0.5 M NaOH dropwise with sonication until the solution is clear and
pH is ~10.5.

Cargo Addition: Add 100

L of concentrated cargo solution (protein/drug) to the alkaline peptide solution.

Acidification Trigger:

Dissolve GdL powder in water (freshly prepared).

Add GdL solution to the peptide mixture to reach a final molar ratio of 1.5:1 (GdL:Peptide).

Mechanism:[3][4] GdL hydrolyzes slowly to gluconic acid, lowering pH uniformly to ~7.4

over 30–60 minutes.

Gelation: Incubate at 37°C overnight.

Application Data: ROS-Triggered Release
The following data summarizes the release kinetics of a model cargo (Doxorubicin) from Fmoc-

MF hydrogels under neutral vs. oxidative conditions.

Comparative Release Kinetics
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Time (Hours)
Cumulative
Release (PBS, pH
7.4)

Cumulative
Release (PBS + 100
mM

)

Mechanism Note

0.5 2% 5% Initial diffusion (Burst)

4.0 8% 35%
Oxidation onset;

network swelling

12.0 15% 78%
Significant fibril

fragmentation

24.0 18% 92%
Complete gel collapse

(Solution phase)

48.0 22% 96% Plateau

Key Insight: In standard PBS, the hydrogel remains stable, releasing drug only via slow

diffusion. In the presence of

(simulating oxidative stress), the release rate increases by >400% due to the chemical
conversion of Met to Met-sulfoxide.

Pathway: The "Sulfur Switch"
The chemical causality of the release is detailed below.
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Figure 2: The chemical "Sulfur Switch" mechanism. Oxidation increases the polarity of the side

chain, destabilizing the supramolecular filaments.

Troubleshooting & Validation (Self-Correcting
Systems)
To ensure scientific integrity, perform these validation steps for every new batch.

Rheological Verification:

Test: Frequency sweep (0.1–10 Hz) at 0.1% strain.

Success Criteria: Storage Modulus (

) must be > Loss Modulus (

) by at least one order of magnitude. Typical
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for Fmoc-MF (0.5 wt%) is 1–5 kPa.

Failure Mode: If

, the network is a weak transient sol, likely due to incorrect pH or insufficient concentration.

HPLC Oxidation Check:

To confirm the release mechanism is oxidative (and not just erosion), take an aliquot of the

degraded gel supernatant.

Run Reverse-Phase HPLC (C18 column).

Expectation: A shift in retention time. The oxidized species (Met-Sulfoxide) is more polar

and will elute earlier than the native Fmoc-MF monomer.

Visual Inversion Test:

Simple, robust check. Invert the vial. The gel should support its own weight. Upon adding

, the gel should liquefy within 12–24 hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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